(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate
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Overview
Description
(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H11ClN2O3S and a molecular weight of 298.75 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate typically involves the reaction of 4-aminophenyl with 3-amino-4-chlorobenzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic properties and effects on human health.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate include:
- 4-Aminophenyl 3-amino-4-bromobenzene-1-sulfonate
- 4-Aminophenyl 3-amino-4-fluorobenzene-1-sulfonate
- 4-Aminophenyl 3-amino-4-iodobenzene-1-sulfonate
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. The presence of the chlorine atom in the benzene ring influences its chemical behavior and interactions, making it distinct from its analogs .
Properties
IUPAC Name |
(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-11-6-5-10(7-12(11)15)19(16,17)18-9-3-1-8(14)2-4-9/h1-7H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMDKLMEFBOYIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364708 |
Source
|
Record name | 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64910-68-5 |
Source
|
Record name | 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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